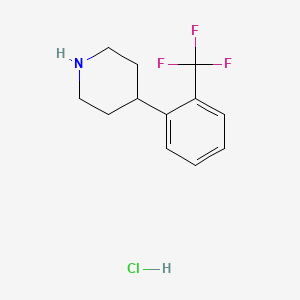
4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride
Cat. No. B1592437
Key on ui cas rn:
255051-14-0
M. Wt: 265.7 g/mol
InChI Key: BZYIRYKJNSACFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08980924B2
Procedure details


A solution of methyl 2-isocyanatobenzoate (10.00 g, 56.4 mmol) in tetrahydrofuran (30 ml) was slowly added to a solution of 4-(2-(trifluoromethyl)phenyl)piperidine hydrochloride (14.3 g, 53.8 mmol, Sigma) and triethylamine 99% (8.99 ml, 64.5 mmol) in tetrahydrofuran (120 ml) at 0° C. The mixture was removed from the cooling bath and stirred at room temperature for 15 min, at which time LC/MS analysis indicated that the reaction was complete. EtOH (75 ml) and aqueous LiOH (2N, 95 ml) were then added, and the solution was stirred for 6 h at room temperature. Subsequently, aqueous HCl (2N, 150 ml) was added, and the resulting mixture was extracted with EtOAc (2×600 ml). The EtOAc extract was dried over MgSO4 and concentrated to an off-white solid. Recrystallization from EtOAc yielded 14.0 g (66%) of 2-(4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamido) benzoic acid as a white solid, which was homogeneous by analytical high-performance liquid chromatography (>99%).

Quantity
14.3 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[N:1]([C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8]C)=[O:7])=[C:2]=[O:3].Cl.[F:15][C:16]([F:30])([F:29])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH:23]1[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]1.C(N(CC)CC)C>O1CCCC1>[F:30][C:16]([F:15])([F:29])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH:23]1[CH2:24][CH2:25][N:26]([C:2]([NH:1][C:4]2[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=2[C:6]([OH:8])=[O:7])=[O:3])[CH2:27][CH2:28]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=C=O)C1=C(C(=O)OC)C=CC=C1
|
|
Name
|
|
|
Quantity
|
14.3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.FC(C1=C(C=CC=C1)C1CCNCC1)(F)F
|
|
Name
|
|
|
Quantity
|
8.99 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 15 min, at which time LC/MS analysis
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was removed from the cooling bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
EtOH (75 ml) and aqueous LiOH (2N, 95 ml) were then added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for 6 h at room temperature
|
|
Duration
|
6 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Subsequently, aqueous HCl (2N, 150 ml) was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting mixture was extracted with EtOAc (2×600 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The EtOAc extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an off-white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from EtOAc
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=C(C=CC=C1)C1CCN(CC1)C(=O)NC1=C(C(=O)O)C=CC=C1)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14 g | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 66.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
